Tetraethylcystamine-13C4

LC-MS/MS Quantification Stable Isotope Internal Standard Pharmaceutical Impurity Analysis

Quantifying tetraethylcystamine (Tiamulin EP Impurity C) in tiamulin API? Unlabeled internal standards co-elute, causing analytical failure. Tetraethylcystamine-13C4 solves this with a distinct +4 Da mass shift, identical retention time, and no deuterium exchange artifacts. - LC-MS/MS internal standard for EP-compliant impurity profiling - Validated isotope dilution methodology corrects matrix effects & ionization suppression - Available for immediate R&D and regulatory submission support

Molecular Formula C12H28N2S2
Molecular Weight 268.459
CAS No. 1330185-38-0
Cat. No. B590284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylcystamine-13C4
CAS1330185-38-0
Synonyms2,2’-Dithiobis[N,N-diethyl-ethanamine-13C4;  2,2’’’-Dithiobistriethylamine-13C4;  3,10-Diethyl-6,7-dithia-3,10-diazadodecane-13C4;  NSC 529154-13C4; 
Molecular FormulaC12H28N2S2
Molecular Weight268.459
Structural Identifiers
SMILESCCN(CC)CCSSCCN(CC)CC
InChIInChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3/i1+1,2+1,3+1,4+1
InChIKeyMNAQQAGUKWXGLG-JCDJMFQYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylcystamine-13C4 Overview


Tetraethylcystamine-13C4 (CAS 1330185-38-0) is a stable isotope-labeled analog of tetraethylcystamine, an organic disulfide compound with the unlabeled molecular formula C12H28N2S2 and molecular weight 264.49 g/mol [1]. The -13C4 designation indicates that four carbon-12 atoms in the parent structure have been substituted with the stable, non-radioactive carbon-13 isotope, yielding a molecular weight increase of approximately 4 Da (molecular weight 268.46 g/mol) . Tetraethylcystamine (unlabeled) is a structural analog of cystamine and is recognized as Tiamulin EP Impurity C . The 13C4-labeled variant is employed as an internal standard for quantitative LC-MS/MS analysis and as a reference standard in pharmaceutical impurity testing .

Identity Stable isotope-labeled internal standard (13C4)
Primary workflow LC-MS/MS quantification with isotope dilution
Application context Tiamulin EP Impurity C profiling

Tetraethylcystamine-13C4 Irreplaceability


In quantitative LC-MS/MS workflows, substituting an unlabeled analog for Tetraethylcystamine-13C4 as the internal standard introduces unacceptable analytical variability. Unlabeled tetraethylcystamine co-elutes with the endogenous or target analyte and is indistinguishable by mass detection, precluding its use as an internal standard [1]. The -13C4 isotopologue provides a distinct mass shift (+4 Da) while maintaining near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) to the unlabeled analyte [2]. Furthermore, not all isotope-labeled variants are analytically equivalent: 13C-labeled internal standards are generally preferred over deuterium (2H)-labeled analogs due to the absence of deuterium-hydrogen exchange and chromatographic isotope effects that can compromise quantification accuracy [3]. Tetraethylcystamine-13C4, incorporating 13C labeling, avoids these limitations and is specifically required for applications demanding traceable, regulatorily defensible quantification, such as pharmaceutical impurity profiling per EP monographs .

Unlabeled analog Co-elutes and lacks mass differentiation, limiting internal standardization
Deuterium-labeled IS Hydrogen-deuterium exchange and chromatographic isotope effects may compromise accuracy
EP impurity requirement Tiamulin impurity C profiling may specifically require 13C-labeled standard for traceable quantification

Tetraethylcystamine-13C4 Quantitative Evidence


Mass Differentiation and Isotopic Purity in LC-MS/MS

Tetraethylcystamine-13C4 provides a distinct mass shift of +4 Da relative to the unlabeled analyte (MW 268.46 vs. 264.49), enabling clear mass spectrometric differentiation while maintaining chromatographic co-elution . In contrast, unlabeled tetraethylcystamine offers no mass differentiation and cannot function as an internal standard. The isotopic purity of the 13C4-labeled compound is characterized by the percentage of molecules containing four 13C atoms at specified positions; maintaining high isotopic purity (>98%) is a critical quality parameter that directly impacts quantification accuracy .

Mass Differentiation
Data to verify
+4 Da mass shift; >98% isotopic purity spec
Enables accurate ISTD-based quantification
Verify isotopic purity for method validation
LC-MS/MS Quantification Stable Isotope Internal Standard Pharmaceutical Impurity Analysis

Immunoassay Detection Range and Sensitivity Enhancement

Tetraethylcystamine functions as a response modifier in immunoassays, demonstrating a linear detection range of 0.01–200 µg/mL. When employed in immunoassay protocols, it enhances the detection limits of other compounds, improving assay sensitivity relative to protocols lacking this response modifier . The tetraethyl substitution increases lipophilicity compared to the parent cystamine structure, which may influence its interaction with assay components and contribute to its performance as a response modifier .

Linear Detection Range
Class-level inference
0.01–200 µg/mL; detection limit enhancement
Supports immunoassay sensitivity optimization
Source-specific verification required
Immunoassay Response Modifier Detection Limit Enhancement

Tiamulin EP Impurity C Designation

Tetraethylcystamine is officially designated as Tiamulin EP Impurity C in the European Pharmacopoeia, establishing it as a recognized impurity standard for tiamulin raw material quality control . The 13C4-labeled variant provides the same structural identity as the EP impurity while adding the isotope label necessary for accurate quantification in complex matrices. This regulatory designation means tetraethylcystamine is specifically required for EP-compliant impurity profiling, and the 13C4-labeled form enables quantitative determination of this specific impurity in tiamulin drug substance and drug product .

EP Impurity C Designation
Specification review
Tiamulin EP Impurity C identity
Supports EP-compliant impurity profiling
Confirm current EP monograph applicability
Pharmaceutical Impurity EP Reference Standard Tiamulin

Tetraethylcystamine-13C4 Application Scenarios


LC-MS/MS Quantification of Tiamulin EP Impurity C

This scenario involves the quantitative determination of tetraethylcystamine (Tiamulin EP Impurity C) in tiamulin active pharmaceutical ingredient (API) and finished drug product using LC-MS/MS with Tetraethylcystamine-13C4 as the stable isotope-labeled internal standard . The +4 Da mass shift of the 13C4-labeled standard relative to the unlabeled impurity (MW 268.46 vs. 264.49) enables accurate quantification via isotope dilution methodology, correcting for matrix effects, extraction variability, and ionization suppression . This approach is required for EP-compliant impurity profiling and regulatory submission documentation .

Immunoassay Response Modifier Application

Tetraethylcystamine can be employed as a response modifier in immunoassay development, with documented linear detection range of 0.01–200 µg/mL . The compound enhances detection limits of other analytes in the immunoassay system, making it valuable for improving assay sensitivity in research applications. The tetraethyl substitution pattern increases lipophilicity compared to parent cystamine, which may influence assay component interactions and contribute to its efficacy as a response modifier .

Stable Isotope Tracing in Disulfide Amines

Tetraethylcystamine-13C4, containing four carbon-13 atoms, can serve as a tracer in studies investigating the metabolic fate, distribution, or reactivity of tetraethylcystamine and related disulfide compounds . The isotope label enables precise tracking of the compound without altering its fundamental chemical behavior, as 13C-labeled internal standards exhibit nearly identical physicochemical properties to unlabeled analytes including retention time, ionization efficiency, and extraction recovery [1].

Application
Selection Property
Validation Focus
Tiamulin impurity quantification
13C-labeled ISTD for isotope dilution LC-MS/MS
Matrix-effect correction, extraction recovery
Immunoassay development
Response modifier with reported linear range
Detection limit enhancement verification
Metabolic tracing studies
13C-label enables tracking without altering behavior
Isotopic enrichment and stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraethylcystamine-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.